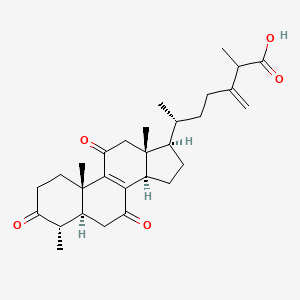
Zhankuic acid A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zhankuic acid A is a steroid acid that is ergosta-8,24(28)-dien-26-oic acid substituted by a methyl group at position 4 and oxo groups at positions 3, 7 and 11 (the 4alpha,5alpha stereoisomer). Isolated from Antrodia cinnamomea and Antrodia camphorata, it exhibits cytotoxic and anti-inflammatory activity. It has a role as an antineoplastic agent, an anti-inflammatory agent and a plant metabolite. It is a 3-oxo steroid, a 7-oxo steroid, an 11-oxo steroid, a steroid acid, a monocarboxylic acid and an ergostanoid.
Aplicaciones Científicas De Investigación
Cytotoxic Properties and Anticancer Potential
Zhankuic acid A has been identified as a compound with notable cytotoxic properties, particularly against leukemia cell lines. In a study focusing on Antrodia camphorata, a mushroom traditionally used for its chemopreventive biofunctions, zhankuic acid A demonstrated significant antiproliferative activity. The study highlighted the compound's ability to target cancer cells, positioning it as a potential anticancer agent (Du et al., 2012).
Anti-inflammatory and Immunomodulatory Effects
Research has also uncovered the anti-inflammatory and immunomodulatory effects of zhankuic acid A. In a study evaluating the effects of compounds isolated from Antrodia camphorata, zhankuic acid A was found to significantly reduce reactive oxygen species production and inhibit firm adhesion in neutrophils. These findings suggest that zhankuic acid A could be an effective anti-inflammatory agent, with potential applications in treating inflammatory diseases (Shen et al., 2004).
Role in Inhibiting JAK2 for Hepatoprotection
Another intriguing application of zhankuic acid A involves its role as a Janus kinase 2 (JAK2) inhibitor. JAK2 is involved in cytokine signaling, which is critical for the development and biology of the hematopoietic system. In a study examining the effects of zhankuic acid A on liver injury, it was found that the compound could inhibit JAK2 phosphorylation, offering protective effects against liver injury in acute hepatitis models. This suggests potential therapeutic applications for zhankuic acid A in treating inflammatory liver diseases (Chen et al., 2014).
Potential in Immunotherapy
Zhankuic acid A also demonstrates immunosuppressive effects, particularly in modulating dendritic cell activation and reducing the contact hypersensitivity response. This property was highlighted in a study that investigated the effects of zhankuic acid C, which shares similar properties with zhankuic acid A. The study revealed that these compounds could significantly decrease cytokine and chemokine release by dendritic cells, suggesting a role in treating chronic inflammation and autoimmune diseases (Lin et al., 2015).
Propiedades
Número CAS |
173327-15-6 |
|---|---|
Nombre del producto |
Zhankuic acid A |
Fórmula molecular |
C29H40O5 |
Peso molecular |
468.6 g/mol |
Nombre IUPAC |
(6R)-2-methyl-3-methylidene-6-[(4S,5S,10S,13R,14R,17R)-4,10,13-trimethyl-3,7,11-trioxo-1,2,4,5,6,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid |
InChI |
InChI=1S/C29H40O5/c1-15(17(3)27(33)34)7-8-16(2)19-9-10-20-25-23(31)13-21-18(4)22(30)11-12-28(21,5)26(25)24(32)14-29(19,20)6/h16-21H,1,7-14H2,2-6H3,(H,33,34)/t16-,17?,18+,19-,20+,21+,28+,29-/m1/s1 |
Clave InChI |
DVORYMAGXQGBQK-QCMFUGJUSA-N |
SMILES isomérico |
C[C@H]1[C@@H]2CC(=O)C3=C([C@]2(CCC1=O)C)C(=O)C[C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=C)C(C)C(=O)O)C |
SMILES |
CC1C2CC(=O)C3=C(C2(CCC1=O)C)C(=O)CC4(C3CCC4C(C)CCC(=C)C(C)C(=O)O)C |
SMILES canónico |
CC1C2CC(=O)C3=C(C2(CCC1=O)C)C(=O)CC4(C3CCC4C(C)CCC(=C)C(C)C(=O)O)C |
Sinónimos |
4-methylergosta-8,24(28)-dien-3,7,11-trione-26-oic acid 4alpha-methylergosta-8,24(28)-dien-3,7,11-trione-26-oic acid zhankuic acid A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(6Ar,9R,10S,10aR)-7,9-dimethyl-5-(2-methylbut-3-en-2-yl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-10-yl] acetate](/img/structure/B1249028.png)
![5-(4-Chloro-phenyl)-2,5-dihydro-3H-imidazo[2,1-a]isoindole](/img/structure/B1249030.png)
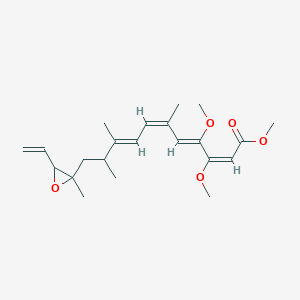
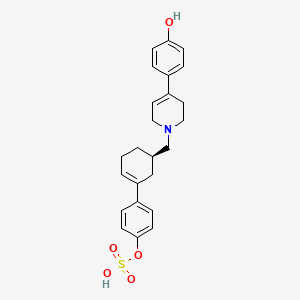
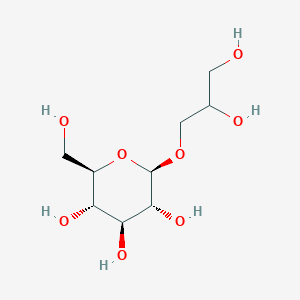
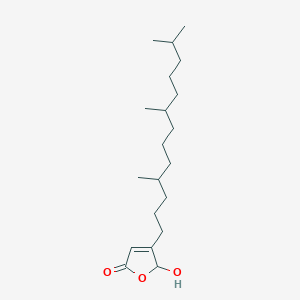
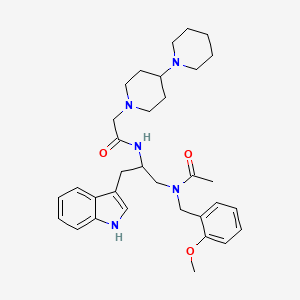
![(2S,3S,4S)-2-[(1R)-2-amino-1-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-oxoethoxy]-3,4-dihydroxy-N-[(3S,7R)-7-methyl-2-oxoazepan-3-yl]-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B1249038.png)
![2,2'-{Propane-1,3-diylbis[(dimethylazaniumdiyl)propane-3,1-diylpyridin-1-yl-4-ylideneprop-1-en-1-yl-3-ylidene]}bis(3-methyl-1,3-benzoxazol-3-ium) tetraiodide](/img/structure/B1249040.png)
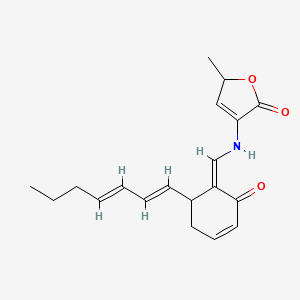

![N6-(4-Aminobenzyl)-9-[5-(methylcarbonyl)-beta-D-ribofuranosyl]adenine](/img/structure/B1249046.png)
